molecular formula C16H14N2O2 B1486752 2-(4-hydroxyphenyl)-3,8-dimethyl-4(3H)-quinazolinone CAS No. 870997-59-4

2-(4-hydroxyphenyl)-3,8-dimethyl-4(3H)-quinazolinone

Cat. No. B1486752
M. Wt: 266.29 g/mol
InChI Key: ROCUEZXKMORRSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(4-hydroxyphenyl)-3,8-dimethyl-4(3H)-quinazolinone” is a quinazolinone derivative. Quinazolinones are a class of organic compounds with a bicyclic structure containing two nitrogen atoms. They are known for their wide range of biological activities and are used in the development of various pharmaceuticals .


Molecular Structure Analysis

As a quinazolinone derivative, “2-(4-hydroxyphenyl)-3,8-dimethyl-4(3H)-quinazolinone” likely has a bicyclic structure with a benzene ring fused to a pyrimidine ring . The exact molecular structure would need to be confirmed through techniques such as X-ray crystallography .


Chemical Reactions Analysis

Quinazolinones can undergo a variety of chemical reactions, including substitutions, additions, and ring-opening reactions . The specific reactions that “2-(4-hydroxyphenyl)-3,8-dimethyl-4(3H)-quinazolinone” can undergo would depend on its exact structure and the reaction conditions.


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-hydroxyphenyl)-3,8-dimethyl-4(3H)-quinazolinone” would depend on its exact molecular structure. Quinazolinones generally have good stability and can form hydrogen bonds, which can affect their solubility and reactivity .

Safety And Hazards

The safety and hazards of “2-(4-hydroxyphenyl)-3,8-dimethyl-4(3H)-quinazolinone” would depend on its exact structure and properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Quinazolinones are an active area of research due to their wide range of biological activities. Future research on “2-(4-hydroxyphenyl)-3,8-dimethyl-4(3H)-quinazolinone” could involve studying its biological activity, optimizing its synthesis, and investigating its mechanism of action .

properties

IUPAC Name

2-(4-hydroxyphenyl)-3,8-dimethylquinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-10-4-3-5-13-14(10)17-15(18(2)16(13)20)11-6-8-12(19)9-7-11/h3-9,19H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROCUEZXKMORRSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)N(C(=N2)C3=CC=C(C=C3)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-hydroxyphenyl)-3,8-dimethyl-4(3H)-quinazolinone

Synthesis routes and methods

Procedure details

2-(4-Methoxyphenyl)-3,8-dimethyl-4(3H)-quinazolinone (2.02 g, 7.20 mmol) was dissolved in dichloromethane (10 ml), stirred at −78° C., then boron trifluoride (1.0 M in CH2 Cl2, 21.6 ml) was added thereto, gradually heated up to room temperature, and stirred at that temperature for 12 hours. The reaction solution was diluted with ethyl acetate, and with cooling with ice, this was poured into aqueous 1 N sodium hydroxide solution, and extracted with ethyl acetate. The organic layer was washed with 1 N hydrochloric acid and saturated saline water, and dried with magnesium sulfate. The organic layer was concentrated under reduced pressure to obtain the intended compound (1.54 g, 80%) as a pale yellow solid.
Name
2-(4-Methoxyphenyl)-3,8-dimethyl-4(3H)-quinazolinone
Quantity
2.02 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
21.6 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
80%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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